molecular formula C15H14BrNO B402843 3-bromo-N-ethyl-N-phenylbenzamide

3-bromo-N-ethyl-N-phenylbenzamide

Cat. No.: B402843
M. Wt: 304.18g/mol
InChI Key: YJCLJFQBWRTANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-ethyl-N-phenylbenzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a brominated aromatic ring system and an N-ethyl substitution on the benzamide scaffold, structural modifications that potentially enhance its bioactive properties and physicochemical characteristics compared to simpler benzanilides . Benzamide derivatives represent an important class of organic compounds with demonstrated biological activities in scientific literature. Structural analogs of N-phenylbenzamide compounds have shown promising results in various research areas, including investigations as antiviral agents against enterovirus strains , anticonvulsant and analgesic potential in pharmacological studies , and as potential inhibitors of microbial growth in antibacterial research . The specific structural features of this compound—including the bromo substituent at the meta-position and ethyl modification of the N-phenyl group—may influence its binding affinity to biological targets and metabolic stability in experimental models, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize this compound primarily as a chemical intermediate in synthetic organic chemistry and as a structural probe in pharmaceutical development. The bromine atom provides a reactive site for further functionalization through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions, enabling diversification of the core structure for library development . The N-ethyl group introduces steric and electronic modifications that can significantly alter molecular properties including lipophilicity, membrane permeability, and metabolic resistance compared to non-alkylated analogs . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not certified for human or veterinary diagnostic or therapeutic applications. Researchers should consult safety data sheets and implement appropriate laboratory safety protocols when handling this compound. As with all research chemicals, proper storage conditions in sealed containers at room temperature away from moisture are recommended to maintain stability and purity. Custom synthesis and bulk quantities may be available upon inquiry to support ongoing research initiatives.

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18g/mol

IUPAC Name

3-bromo-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2H2,1H3

InChI Key

YJCLJFQBWRTANU-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution (Br vs. Cl vs. F)

The presence and position of halogens significantly influence electronic properties and reactivity. Key comparisons include:

Compound Halogen (Position) Molecular Weight Key Effects Reference
3-Bromo-N-ethyl-N-phenylbenzamide Br (3-position) 318.15* Bromine’s large atomic radius increases polarizability and enhances halogen bonding, potentially improving binding to biological targets . -
3-Chloro-N-phenylbenzamide Cl (3-position) 231.67 Smaller and more electronegative than Br, leading to weaker van der Waals interactions but stronger electron-withdrawing effects .
3-Bromo-N-butyl-4-fluorobenzamide Br (3), F (4) 274.13 Fluorine’s electronegativity enhances stability and alters electronic distribution, while bromine maintains reactivity at the 3-position .

Note: *Calculated based on substituents.

Key Insight : Bromine’s polarizability enhances intermolecular interactions, making 3-bromo derivatives more suited for crystal engineering or target-specific binding compared to chloro analogs .

N-Substituent Variation

The nature of N-substituents affects steric hindrance, lipophilicity, and conformational flexibility:

Compound N-Substituents Key Observations Reference
This compound Ethyl, Phenyl Bulky substituents increase steric hindrance, potentially reducing rotational freedom and enhancing thermal stability. -
3-Bromo-N-methylbenzamide Methyl Smaller substituent allows tighter molecular packing, as seen in crystallographic studies of similar compounds .
3-Bromo-N,N-dimethylbenzamide Dimethyl Symmetric substitution reduces dipole moments, potentially lowering melting points compared to asymmetric analogs .
N-(6-Bromo-3-ethylbenzothiazolyl)benzamide Ethyl-benzothiazole Heterocyclic substituents introduce π-π stacking capabilities, relevant for optoelectronic applications .

Key Insight : Ethyl-phenyl substitution in the target compound likely confers intermediate lipophilicity and steric bulk, balancing solubility and binding affinity in biological systems .

Aromatic Ring Substituents

Substituent position and type modulate electronic effects and intermolecular interactions:

Compound Substituent (Position) Key Observations Reference
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Br (4), NO₂ (2), OMe (4) Nitro and methoxy groups induce electron-withdrawing and donating effects, respectively, altering charge distribution .
3-Bromo-N-(2-(thiazolylsulfamoyl)phenyl)benzamide Br (3), thiazole-sulfonamide Sulfonamide-thiazole groups enhance hydrogen-bonding capacity, critical for enzyme inhibition .
2-Bromo-N-(3-ethynylphenyl)benzamide Br (2), ethynyl (3) Ethynyl groups enable conjugation extension, useful in polymer chemistry .

Key Insight : The 3-bromo substitution in the target compound directs electronic effects to the meta position, influencing reactivity in cross-coupling reactions compared to ortho or para analogs .

Physicochemical Properties

Crystallographic data highlight structural differences:

Compound Crystal System Dihedral Angle (Benzamide vs. Substituent) Observation Reference
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide Monoclinic (P21/c) 15.8° (nitrophenyl vs. benzamide) Planar distortion due to nitro group; two molecules per asymmetric unit enhance packing .
3-Chloro-N-phenylbenzamide Monoclinic (P21/c) 12.3° (phenyl vs. benzamide) Smaller dihedral angle compared to bromo analogs suggests tighter packing .

Key Insight : Bromine’s larger atomic radius may increase dihedral angles compared to chloro analogs, affecting molecular conformation and solid-state stability .

Preparation Methods

Bromination of N-Ethyl-N-phenylbenzamide

Bromination of pre-formed N-ethyl-N-phenylbenzamide is a direct route. The amide group acts as a meta-directing group, favoring electrophilic substitution at the 3-position.

Protocol

  • Substrate Preparation : N-Ethyl-N-phenylbenzamide is synthesized via coupling of benzoyl chloride with N-ethylaniline using N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Bromination :

    • Substrate (0.1 mol) is dissolved in concentrated sulfuric acid (98%, 100 mL).

    • Bromine (0.1 mol) is added dropwise at 60–70°C for 14 hours.

    • The mixture is quenched with 5% NaOH, extracted with ethyl acetate, and purified via recrystallization (ethyl acetate/hexane).

Yield : 78–91%.
Challenges : Competing para-bromination (<5%) necessitates careful temperature control.

Coupling of 3-Bromobenzoyl Chloride with N-Ethylaniline

This two-step approach avoids regioselectivity issues by introducing bromine early.

Synthesis of 3-Bromobenzoyl Chloride

  • Bromination : 3-Nitrobenzotrifluoride (0.2 mol) is brominated with liquid bromine (0.1 mol) in H₂SO₄ at 60–70°C.

  • Chlorination : The resulting 3-bromo-5-nitro-trifluorotoluene is treated with thionyl chloride (1.5 eq) at reflux to form the acyl chloride.

Amide Formation

  • Coupling : 3-Bromobenzoyl chloride (0.05 mol) is reacted with N-ethylaniline (0.06 mol) in dichloromethane (DCM) with triethylamine (TEA) as the base.

  • Workup : The mixture is washed with brine, dried over MgSO₄, and concentrated. Purification via silica gel chromatography (petroleum ether/ethyl acetate) yields the product.

Yield : 65–70%.
Advantages : Higher regiochemical control compared to direct bromination.

Alkylation of Primary Amides

For laboratories lacking N-ethylaniline, alkylation of N-phenylbenzamide offers an alternative.

Optimization and Catalysis

Catalytic Systems in Condensation Reactions

The patent US20160311777A1 highlights cuprous iodide (CuI) and 8-hydroxyquinoline as effective catalysts for aryl coupling, improving yields from 70% to 87%. Key parameters:

  • Temperature : 140°C for 5 hours.

  • Solvent : N,N-dimethylformamide (DMF) enhances solubility of intermediates.

Acid-Binding Agents

Mixed acid-binding agents (e.g., potassium carbonate and triethylamine) suppress side reactions during amide formation, increasing yields by 15–20%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (s, 2H, Ar-H), 6.79–7.01 (m, 4H, Ar-H), 4.10 (br s, 2H, NH), 2.29 (s, 3H, CH₃).

  • MS-ESI : m/z 304.18 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity after recrystallization.

Industrial-Scale Considerations

  • Cost Efficiency : Route 2.2 (coupling of 3-bromobenzoyl chloride) is preferred for scalability, with raw material costs 20% lower than bromination routes.

  • Environmental Impact : DMF and sulfuric acid require recycling to meet green chemistry standards .

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